molecular formula C21H15N5O4 B2378926 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284280-65-4

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2378926
CAS No.: 1284280-65-4
M. Wt: 401.382
InChI Key: SLPHRIXIQOIFFE-WSDLNYQXSA-N
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Description

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications across various scientific fields. It features a naphthalenyl moiety connected to a pyrazole core via a hydrazone linkage, coupled with a nitrophenyl substituent. This compound's unique structure imparts it with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide generally involves the condensation reaction of 2-hydroxynaphthaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. This reaction is typically conducted under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: Industrial production often involves the same synthetic route but scaled up using larger reactors and optimized conditions to ensure maximum yield and purity. Solvents such as ethanol or methanol may be used, and reaction temperatures are carefully controlled to optimize reaction rates and minimize side products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxynaphthalene moiety can undergo oxidation, leading to quinone derivatives.

  • Reduction: The nitrophenyl group can be reduced to form amino derivatives.

  • Substitution: The hydrazone linkage can undergo nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

  • Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

  • Oxidation: Quinone derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted hydrazones.

Scientific Research Applications

Chemistry

  • Used as a starting material for synthesizing more complex organic molecules.

  • Employed in studying reaction mechanisms involving hydrazones.

Biology

  • Investigated for its potential as an enzyme inhibitor due to its structural complexity.

Medicine

Industry

  • Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its various functional groups. The hydroxynaphthalene and nitrophenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the hydrazone linkage can form covalent bonds under certain conditions.

Comparison with Similar Compounds

Similar Compounds

  • N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide.

  • N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide.

Uniqueness: The unique combination of the 2-hydroxynaphthalen-1-yl and 3-(3-nitrophenyl) groups provides this compound with distinct reactivity and interaction profiles, differentiating it from similar hydrazone derivatives. This allows for unique applications and reactivity patterns in both chemical and biological systems.

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c27-20-9-8-13-4-1-2-7-16(13)17(20)12-22-25-21(28)19-11-18(23-24-19)14-5-3-6-15(10-14)26(29)30/h1-12,27H,(H,23,24)(H,25,28)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPHRIXIQOIFFE-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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